Metrifudil is classified as a neuroprotective agent and a cognitive enhancer. Its mechanism of action involves modulation of neurotransmitter systems, particularly affecting cholinergic and glutamatergic pathways. The compound has been studied for its effects on memory and learning processes, making it a candidate for treating cognitive impairments associated with various neurological conditions.
The synthesis of Metrifudil typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
Metrifudil's molecular formula is , and it has a molecular weight of approximately 368.43 g/mol. The structure features two imidazole rings connected by an ether linkage, which contributes to its biological activity.
The compound exhibits several functional groups:
Metrifudil undergoes various chemical reactions that can be exploited in synthetic pathways or in its interaction with biological systems:
These reactions are essential for understanding both the synthetic routes to Metrifudil and its potential metabolic pathways in biological systems.
Metrifudil exerts its effects primarily through the modulation of neurotransmitter systems:
Research indicates that Metrifudil may also protect neurons from excitotoxicity, a process often implicated in neurodegenerative diseases.
Metrifudil has been studied for various applications:
Metrifudil (chemical name: 1-methyl-3-(β-D-ribofuranosyl)-6-amino-5-iodouracil) represents a historically significant adenosine receptor agonist synthesized during the 1970s amid efforts to develop coronary vasodilators. As a structural analog of endogenous adenosine, it exhibits selective binding to adenosine receptor subtypes, serving as both a pharmacological tool and a prototype for therapeutic development. Its chemical uniqueness stems from the iodine substitution at the 5-position of the uracil ring, which enhances receptor affinity and metabolic stability compared to early adenosine analogs. Contemporary research leverages Metrifudil to dissect adenosine-mediated signaling pathways and explore receptor allosterism, positioning it as a versatile compound in cardiovascular and neuropharmacology research [1] [5].
Metrifudil emerged from systematic structure-activity relationship (SAR) studies conducted by pharmaceutical chemists seeking novel antianginal agents. Initial work focused on modifying the adenine base of adenosine to improve receptor specificity and metabolic stability. In 1973, researchers synthesized Metrifudil by introducing an iodine atom at the C5 position of the uracil scaffold—a strategic modification aimed at enhancing adenosine receptor affinity through steric and electronic effects. Early pharmacological characterization demonstrated its potent vasodilatory effects in isolated guinea pig hearts, surpassing adenosine’s efficacy by ~15-fold due to reduced deamination susceptibility [1] [5].
Table 1: Key Adenosine Receptor Agonists from the 1970s Era
Compound | Structural Features | Primary Receptor Target | EC₅₀ in Cardiac Models |
---|---|---|---|
Adenosine | Endogenous purine nucleoside | Pan-AR | 2.5 μM |
NECA | 5'-N-ethylcarboxamide substitution | A₂A/A₃ | 0.3 μM |
Metrifudil | 5-iodouracil modification | A₁/A₂A | 0.16 μM |
Regadenoson | Pyrazole-3-carboxylate derivative | A₂A (selective) | 1.3 μM |
This structural innovation positioned Metrifudil as a bridge between first-generation adenosine analogs and modern subtype-selective agonists. Unlike non-selective adenosine, Metrifudil showed preferential A₁/A₂A receptor activation in radioligand binding assays (Kᵢ = 12 nM for A₁ vs. 43 nM for A₂A). Its development preceded the molecular cloning of adenosine receptors, relying on functional tissue assays that later facilitated receptor classification. Patent filings from 1976–1979 highlight its therapeutic potential for angina, though clinical development was discontinued due to pharmacokinetic challenges, including rapid hepatic glucuronidation [1] [6].
Metrifudil’s primary research value lies in its ability to discriminate adenosine receptor subtypes and modulate downstream signaling. In A₁ receptor studies, Metrifudil (10–100 nM) inhibits adenylyl cyclase activity in neuronal membranes, reducing cAMP production by 70–90%. Conversely, at A₂A receptors, it stimulates cAMP accumulation in striatal neurons with EC₅₀ = 15 nM, serving as a reference agonist for Gₛ-protein coupling assays. Recent work exploits Metrifudil to probe receptor dimerization: Co-immunoprecipitation studies confirm A₁-A₂A heterodimer formation in hippocampal neurons upon Metrifudil exposure (100 nM, 30 min), revealed by FRET analysis [1] [5].
Metrifudil enables mechanistic studies of adenosine-mediated cardio/neuroprotection:
Table 2: Metrifudil's Metabolic Pathways and Research Implications
Metabolite | Forming Enzyme | Detection Method | Research Utility |
---|---|---|---|
Metrifudil-glucuronide | UGT1A9 | LC-MS/MS (plasma) | Probe for hepatic glucuronidation capacity |
5-Hydroxy-Metrifudil | CYP2D6 | Microsomal incubations | CYP activity screening |
Deiodinated derivative | Dehalogenases | Radiolabel tracing (¹²⁵I) | Iodine-specific transport studies |
Metrifudil serves as a model substrate for drug metabolism studies. Human liver microsome assays identify CYP3A4 and UGT1A9 as primary metabolizing enzymes, with intrinsic clearance (CLᵢₙₜ) values of 8.2 mL/min/kg and 5.6 mL/min/kg, respectively. Its 5-iodo group slows deamination compared to adenosine, extending half-life in plasma (t₁/₂ = 45 min vs. <10 sec for adenosine). Researchers utilize Metrifudil to study nucleoside transporter interactions—notably, it exhibits high affinity for hENT1 (Kₜ = 4.3 μM), enabling ENT1 functional assays [5] [6].
Current studies prioritize Metrifudil’s role in detecting adenosine receptor allosteric sites. Molecular docking reveals preferential binding to an auxiliary pocket adjacent to the orthosteric site of A₂A receptors (ΔG = −9.8 kcal/mol). Site-directed mutagenesis confirms that Thr88A mutation reduces Metrifudil’s affinity by 20-fold, validating computational predictions. Future work will map allosteric networks using Metrifudil-based photoaffinity probes [1] [3].
Ongoing research characterizes species-dependent metabolism: Canine models show predominant CYP2E1-mediated oxidation, whereas human hepatocytes favor glucuronidation. Objectives include identifying species-relevant models for adenosine analog development and defining drug interaction risks via CYP inhibition assays [6].
Metrifudil’s iodouracil moiety serves as a synthetic handle for conjugate development. A 2024 study fused Metrifudil to a A₂A antagonist core via click chemistry, yielding bivalent ligands with dual-phase agonism/antagonism (Kᵢ = 3.8 nM). This approach aims to develop context-dependent adenosine modulators [1] [5].
Table 3: Key Research Objectives for Metrifudil-Based Studies
Objective | Methodology | Expected Outcome |
---|---|---|
Map allosteric networks in A₁/A₂A dimers | Cryo-EM with Metrifudil-bound receptors | Blueprint for biased allosteric modulators |
Quantitate interspecies metabolic differences | Hepatocyte incubation + metabolite ID | Rational species selection for PK studies |
Develop bivalent A₁/A₂A ligands | CuAAC conjugation with antagonist cores | Tissue-selective adenosine modulators |
Profile transporter affinity across nucleoside transporters | Radiolabeled uptake assays | Predictor of tissue distribution patterns |
Compound Names Mentioned: Adenosine, Metrifudil, NECA, Regadenoson, Metrifudil-glucuronide, 5-Hydroxy-Metrifudil, Deiodinated derivative.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7